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For Researchers, Scientists, and Drug Development Professionals

Introduction
trans-2-Methyl-2-butenal, also known as tiglic aldehyde, is an α,β-unsaturated aldehyde that

contributes to the characteristic aroma and flavor profiles of a diverse range of natural

products. Its presence is significant in various foods, beverages, and essential oils. Beyond its

sensory attributes, this compound is of interest to researchers for its potential biological

activities and as a precursor in organic synthesis. This technical guide provides an in-depth

overview of the natural occurrences of trans-2-methyl-2-butenal, detailing its formation,

methods for its analysis, and quantitative data where available.

Natural Occurrence of trans-2-Methyl-2-butenal
trans-2-Methyl-2-butenal has been identified as a volatile or semi-volatile component in a wide

array of natural sources. These can be broadly categorized into plant-based foods, processed

foods, and animal-derived products.

Plant Kingdom:

Herbs and Spices: This aldehyde is a notable constituent in several common herbs and

spices. It has been reported in onion (Allium cepa), garlic (Allium sativum), chives (Allium

schoenoprasum), mint (Mentha species), and coriander (Coriandrum sativum).[1][2] The
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concentration of trans-2-methyl-2-butenal in these sources can vary depending on the

specific cultivar, growing conditions, and processing methods.

Fruits and Vegetables: Garden tomatoes are another source of this compound.[3]

Nuts and Seeds: Roasted nuts, such as peanuts and hazelnuts, are known to contain trans-

2-methyl-2-butenal, where it is formed as a product of the Maillard reaction during the

roasting process.[4][5][6]

Essential Oils: Geranium oil is a significant natural source of trans-2-methyl-2-butenal. It is

also found in olive oil.[7]

Other Plants: The compound has also been reported in licorice (Glycyrrhiza glabra).[8]

Processed Foods and Beverages:

Coffee: The roasting of coffee beans can lead to the formation of trans-2-methyl-2-butenal,

contributing to the complex aroma of coffee.

Cooked Meats: Stewed chicken has been identified as containing this aldehyde, likely as a

result of thermal degradation of precursors during cooking.

Animal Kingdom:

Pheromones: trans-2-Methyl-2-butenal serves as a pheromone for the European rabbit

(Oryctolagus cuniculus).[3][9][10]

Quantitative Data
The concentration of trans-2-methyl-2-butenal can vary significantly among its natural sources.

The following table summarizes available quantitative data. It is important to note that these

values can be influenced by factors such as the analytical method used, the part of the plant

analyzed, and the geographic origin.
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Natural Source
Concentration
Range

Analytical Method Reference

Geranium Oil

Not explicitly

quantified, but

identified as a

constituent.

GC-MS [11][12]

Coriander

Not explicitly

quantified, but

identified as a

constituent.

GC-MS [2][3][13]

Roasted Hazelnuts
Identified as a key

odorant.

GC-O, GCxGC-TOF-

MS
[4][5]

Onion
Identified as a volatile

component.
HS-SPME-GC-MS [1][14][15]

Note: Further research is required to establish more precise quantitative data for many of the

listed sources.

Biosynthetic and Formation Pathways
The presence of trans-2-methyl-2-butenal in natural sources can be attributed to several key

biochemical and chemical pathways.

Biosynthesis in Plants (Isoleucine Catabolism)
In plants, branched-chain aldehydes are often derived from the catabolism of branched-chain

amino acids. trans-2-Methyl-2-butenal is believed to be formed from the amino acid L-

isoleucine. The pathway involves a series of enzymatic reactions, although the precise

enzymatic steps leading to this specific unsaturated aldehyde are still under investigation. A

plausible pathway involves the deamination and decarboxylation of isoleucine to form 2-

methylbutanal, which could then undergo dehydrogenation to yield trans-2-methyl-2-butenal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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